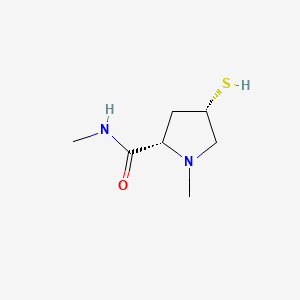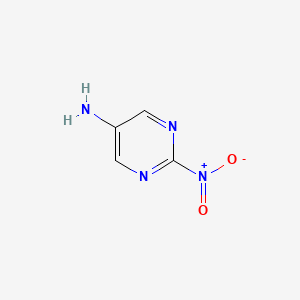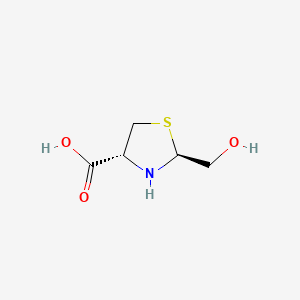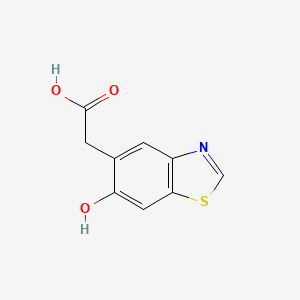
Llyemlagqa pfegededel fqsimehnv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Llyemlagqa pfegededel fqsimehnv is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects and has shown promising results in various lab experiments. In
Mécanisme D'action
The mechanism of action of Llyemlagqa pfegededel fqsimehnv is not fully understood. However, it is believed that this compound works by modulating various cellular pathways, including cell signaling and gene expression. This modulation can lead to a variety of biochemical and physiological effects, including the suppression of tumor growth and the enhancement of plant growth.
Biochemical and Physiological Effects:
Llyemlagqa pfegededel fqsimehnv has been shown to have a variety of biochemical and physiological effects. In medicine, this compound has been shown to suppress tumor growth, reduce inflammation, and modulate the immune system. In agriculture, Llyemlagqa pfegededel fqsimehnv has been shown to enhance plant growth and improve crop yield. In environmental science, this compound has been shown to remove pollutants from the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Llyemlagqa pfegededel fqsimehnv in lab experiments is its versatility. This compound can be used in various fields and can be applied to a variety of experimental models. However, one of the limitations of using this compound is its cost. Llyemlagqa pfegededel fqsimehnv is a complex compound that is expensive to synthesize, making it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for the study of Llyemlagqa pfegededel fqsimehnv. In medicine, this compound could be further studied for its potential to treat various diseases, including cancer and autoimmune disorders. In agriculture, Llyemlagqa pfegededel fqsimehnv could be further studied for its potential to enhance plant growth and improve crop yield. In environmental science, this compound could be further studied for its potential to remove pollutants from the environment.
Conclusion:
In conclusion, Llyemlagqa pfegededel fqsimehnv is a complex compound that has shown promising results in various scientific research applications. This compound has been extensively studied for its potential applications in medicine, agriculture, and environmental science. While there are still many unanswered questions about the mechanism of action of Llyemlagqa pfegededel fqsimehnv, its versatility and potential applications make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of Llyemlagqa pfegededel fqsimehnv is a complex process that involves several steps. The compound is synthesized using a combination of chemical reactions and purification techniques. The exact method of synthesis is proprietary and is not publicly disclosed.
Applications De Recherche Scientifique
Llyemlagqa pfegededel fqsimehnv has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders. In agriculture, Llyemlagqa pfegededel fqsimehnv has been shown to improve crop yield and enhance plant growth. In environmental science, this compound has been studied for its potential to remove pollutants from the environment.
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C148H221N35O50S2/c1-17-76(12)121(147(232)169-94(51-54-235-16)133(218)163-90(39-47-115(197)198)130(215)175-101(62-82-66-154-70-157-82)141(226)176-102(63-109(152)188)144(229)181-120(75(10)11)122(153)207)182-145(230)105(69-184)180-132(217)88(35-43-108(151)187)164-138(223)98(59-79-25-20-18-21-26-79)173-137(222)97(58-74(8)9)172-129(214)91(40-48-116(199)200)166-143(228)104(65-119(205)206)178-131(216)92(41-49-117(201)202)167-142(227)103(64-118(203)204)177-127(212)87(37-45-113(193)194)161-111(190)68-156-125(210)85(36-44-112(191)192)162-140(225)100(60-80-27-22-19-23-28-80)179-146(231)106-29-24-52-183(106)148(233)78(14)159-126(211)86(34-42-107(150)186)160-110(189)67-155-123(208)77(13)158-135(220)95(56-72(4)5)171-134(219)93(50-53-234-15)168-128(213)89(38-46-114(195)196)165-139(224)99(61-81-30-32-83(185)33-31-81)174-136(221)96(57-73(6)7)170-124(209)84(149)55-71(2)3/h18-23,25-28,30-33,66,70-78,84-106,120-121,184-185H,17,24,29,34-65,67-69,149H2,1-16H3,(H2,150,186)(H2,151,187)(H2,152,188)(H2,153,207)(H,154,157)(H,155,208)(H,156,210)(H,158,220)(H,159,211)(H,160,189)(H,161,190)(H,162,225)(H,163,218)(H,164,223)(H,165,224)(H,166,228)(H,167,227)(H,168,213)(H,169,232)(H,170,209)(H,171,219)(H,172,214)(H,173,222)(H,174,221)(H,175,215)(H,176,226)(H,177,212)(H,178,216)(H,179,231)(H,180,217)(H,181,229)(H,182,230)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,205,206)/t76-,77-,78-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,120-,121-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHLNVATRMLONY-VUDZAJMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C148H221N35O50S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3354.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Llyemlagqa pfegededel fqsimehnv | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568186.png)

![4,9-Dihydroxy-2,3,6-trimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B568190.png)

![(9aS,9bS)-9a-Methyl-1,5,6,9,9a,9b-hexahydro-8H-azeto[1,2-a][1,2,3]triazolo[5,1-c]pyrazin-8-one](/img/structure/B568194.png)


![6-(Bromomethyl)-4,9-dihydroxy-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B568199.png)